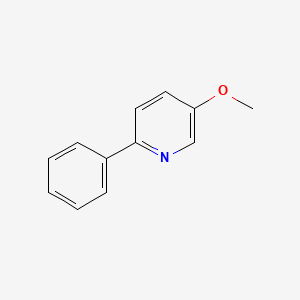

5-Methoxy-2-phenylpyridine

Overview

Description

5-Methoxy-2-phenylpyridine is a chemical compound with the molecular formula C12H11NO . It is also known as Pyridine, 5-methoxy-2-phenyl .

Synthesis Analysis

The synthesis of 2-methylpyridines, which are structurally similar to 5-Methoxy-2-phenylpyridine, has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . Another synthesis route to produce 2-methyl-5-ethylpyridine from the cyclic acetaldehyde ammonia trimer (AAT) has also been explored .

Molecular Structure Analysis

The molecular structure of 5-Methoxy-2-phenylpyridine can be viewed using Java or Javascript . The molecular weight of this compound is 185.23 .

Chemical Reactions Analysis

The chemical reactions involving 2-methylpyridines have been studied extensively . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . A new reaction route for the synthesis of 2-methyl-5-ethylpyridine has also been reported .

Scientific Research Applications

Liquid Crystal Research

5-Methoxy-2-phenylpyridine derivatives have been studied for their applications in the field of liquid crystals. Hagar et al. (2020) synthesized a series of 2-hydroxypyridine ester-based liquid crystals, including methoxy derivatives, and investigated their mesophase behavior. They found that the terminal charge distribution in methoxy derivatives could affect the end-to-end interactions, resulting in distinct liquid crystal phases (Hagar, Ahmed, & Saad, 2020).

Corrosion Inhibition

In the field of corrosion science, pyridine derivatives, including 5-Methoxy-2-phenylpyridine, have been studied for their ability to inhibit corrosion. Ansari, Quraishi, and Singh (2015) explored the inhibition effects of pyridine derivatives on mild steel in hydrochloric acid. Their research indicates that these compounds, including methoxy derivatives, demonstrate significant corrosion inhibition, which is critical for material protection in various industrial applications (Ansari, Quraishi, & Singh, 2015).

Cancer Research

In the realm of medicinal chemistry, derivatives of 5-Methoxy-2-phenylpyridine have been investigated for their potential in cancer treatment. Al‐Refai et al. (2019) synthesized a series of methoxypyridine derivatives and evaluated their cytotoxicity against various cancer cell lines. Their research revealed that certain compounds exhibited promising antiproliferative effects, highlighting their potential as therapeutic agents in cancer treatment (Al‐Refai, Ibrahim, Azmi, Osman, Abu Bakar, & Geyer, 2019).

Fluorescence and Photophysical Studies

Hagimori et al. (2019) synthesized and characterized 2-methoxy and 2-morpholino pyridine compounds, including derivatives of 5-Methoxy-2-phenylpyridine, for their emissive properties in solution and the solid state. They found that these compounds exhibit high fluorescence quantum yields, making them potential candidates for applications in optical materials and sensing technologies (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

Mechanism of Action

Future Directions

The future directions in the research of 5-Methoxy-2-phenylpyridine and similar compounds could involve the development of a robust, bench-top method that would regioselectively provide 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield . Additionally, the unique characteristics of some 5-MeO-tryptamines render them intriguing molecules as mixed-action drugs and provide insight within the search of non-hallucinogenic but 5-HT2AR ligands as therapeutic agents .

properties

IUPAC Name |

5-methoxy-2-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-11-7-8-12(13-9-11)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDQKJXUCGDSJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470924 | |

| Record name | 5-METHOXY-2-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-phenylpyridine | |

CAS RN |

53698-54-7 | |

| Record name | 5-Methoxy-2-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53698-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-METHOXY-2-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

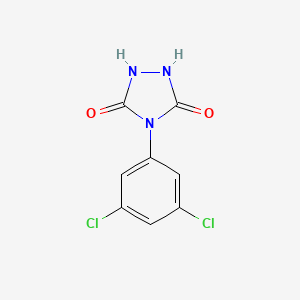

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dithiaspiro[4.5]decan-8-one](/img/structure/B3065624.png)